

CAS number and molecular formula of (R)-(-)-2-Hexanol

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Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

Cat. No.: B2871620

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An In-depth Technical Guide to **(R)-(-)-2-Hexanol**: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Hexanol is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis. Its specific stereochemistry makes it a crucial intermediate in the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. The biological activity of many complex molecules is dependent on their chirality, making the availability of high-purity chiral precursors like **(R)-(-)-2-Hexanol** essential for the drug development pipeline. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of **(R)-(-)-2-Hexanol**, with a focus on its relevance to the pharmaceutical industry.

Physicochemical Properties

The physical and chemical properties of **(R)-(-)-2-Hexanol** are summarized in the table below. These properties are critical for its handling, reaction optimization, and integration into synthetic workflows.

Property	Value	Reference
CAS Number	26549-24-6	
Molecular Formula	C ₆ H ₁₄ O	
Molecular Weight	102.17 g/mol	
Appearance	Colorless liquid	
Boiling Point	137-138 °C at 760 mmHg	[1]
Density	0.814 g/mL at 20 °C	[1]
Specific Gravity	0.818 @ 25°C	

Synthesis of (R)-(-)-2-Hexanol

The enantioselective synthesis of **(R)-(-)-2-Hexanol** can be achieved through several methods, primarily involving the asymmetric reduction of its corresponding ketone, 2-hexanone, or the kinetic resolution of racemic 2-hexanol.

Asymmetric Reduction of 2-Hexanone

Asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiomerically pure secondary alcohols. This can be accomplished using chiral catalysts, often transition metal complexes with chiral ligands.

Experimental Protocol: Asymmetric Hydrogenation of 2-Hexanone

This protocol is a generalized procedure based on the asymmetric reduction of ketones.

Materials:

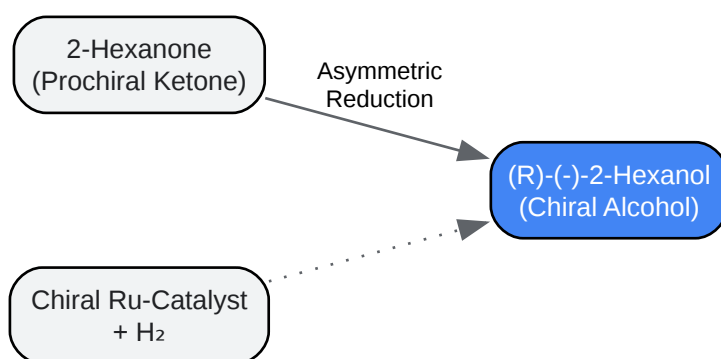
- 2-hexanone
- A chiral ruthenium catalyst (e.g., a complex of Ru with a chiral phosphine ligand like BINAP)
- Anhydrous and degassed solvent (e.g., methanol or isopropanol)
- High-purity hydrogen gas

- Inert gas (e.g., Argon or Nitrogen)
- Standard Schlenk line and glassware
- High-pressure autoclave

Procedure:

- **Catalyst Preparation (in situ):** In a dry Schlenk flask under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in the anhydrous solvent. The mixture is stirred at a specified temperature to form the active catalyst complex.
- **Hydrogenation:** The 2-hexanone substrate is added to the catalyst solution in the autoclave. The vessel is purged with hydrogen gas and then pressurized to the desired level.
- **Reaction:** The reaction mixture is stirred at a controlled temperature until the reaction is complete, which is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield **(R)-(-)-2-Hexanol**. The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC.

Logical Relationship for Asymmetric Reduction



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Caption: Asymmetric reduction of 2-hexanone to **(R)-(-)-2-hexanol**.

Enzymatic Kinetic Resolution of Racemic 2-Hexanol

Kinetic resolution is a widely used technique for separating racemic mixtures. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective for the kinetic resolution of alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (\pm)-2-Hexanol

This protocol provides a general guideline for the enzymatic resolution of racemic 2-hexanol.

Materials:

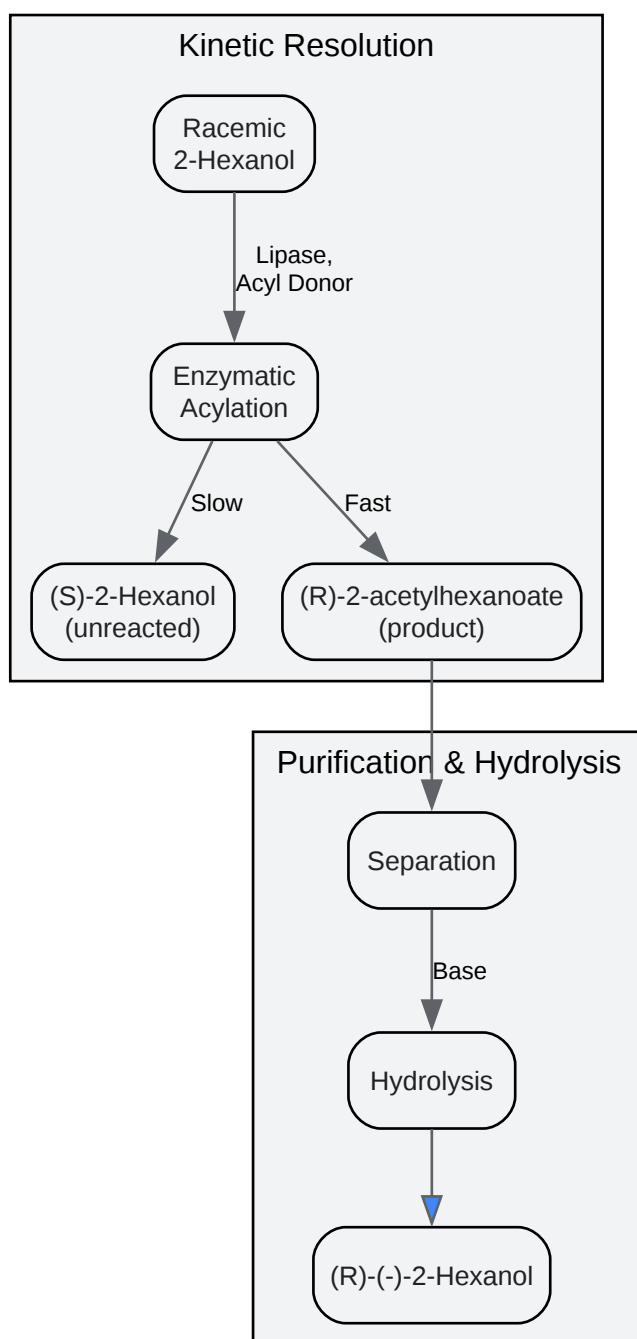
- Racemic (\pm)-2-hexanol
- Immobilized Lipase (e.g., Novozym 435 from *Candida antarctica*)
- Acyl donor (e.g., vinyl acetate)
- Anhydrous organic solvent (e.g., hexane or methyl tert-butyl ether (MTBE))
- Standard laboratory glassware
- Magnetic stirrer
- Reaction monitoring equipment (chiral GC or HPLC)

Procedure:

- **Reaction Setup:** In a flask, dissolve racemic 2-hexanol and the acyl donor in the organic solvent.
- **Enzymatic Reaction:** Add the immobilized lipase to the mixture. The reaction is stirred at a controlled temperature (typically room temperature to 50 °C).
- **Monitoring:** The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

- **Termination and Separation:** The reaction is stopped at approximately 50% conversion by filtering off the immobilized enzyme. At this point, the unreacted (S)-(+)-2-hexanol and the produced (R)-(-)-2-acetylhexanoate can be separated by column chromatography.
- **Hydrolysis:** The separated (R)-(-)-2-acetylhexanoate is then hydrolyzed (e.g., using a base like sodium hydroxide in methanol) to yield the desired **(R)-(-)-2-Hexanol**.

Experimental Workflow for Enzymatic Kinetic Resolution



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Caption: Workflow for enzymatic kinetic resolution of racemic 2-hexanol.

Applications in Drug Development

Chiral building blocks are fundamental in modern medicinal chemistry as the stereochemistry of a drug molecule is often critical to its efficacy and safety. **(R)-(-)-2-Hexanol** serves as a

precursor for introducing a specific stereocenter into more complex molecules.

A notable example of the application of **(R)-(-)-2-Hexanol** is in the total synthesis of the antivirally active glycolipid, cycloviracin B1.^{[2][3]} In the synthesis of key intermediates for this complex natural product, both (R)-(-)- and (S)-(+)-2-hexanol were utilized. By comparing the NMR spectral data of the synthesized fragments with the natural product, the absolute configurations of previously unassigned stereocenters in cycloviracin B1 were determined.^{[2][3]}

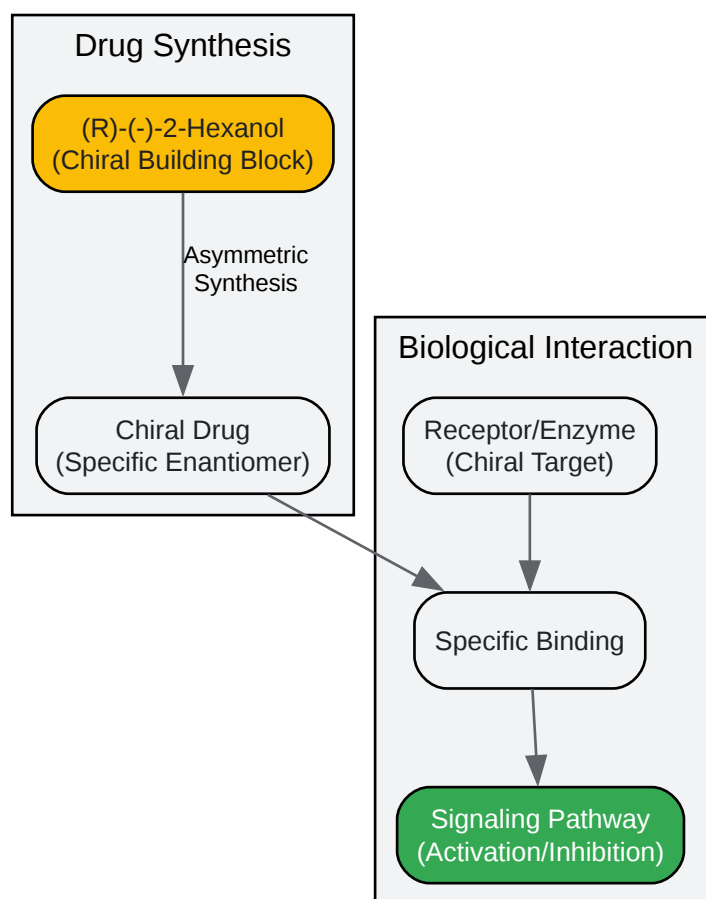
Role of Chirality in Signaling Pathways

While **(R)-(-)-2-Hexanol** itself is not known to directly interact with specific signaling pathways, its importance lies in conferring chirality to larger drug molecules. The three-dimensional structure of a drug is paramount for its interaction with biological targets such as receptors and enzymes, which are key components of cellular signaling pathways.

The binding of a ligand (drug) to a receptor is highly specific, often described by a "lock and key" model. Since these biological targets are themselves chiral, they can differentiate between the enantiomers of a chiral drug. This can lead to one enantiomer having the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

For instance, the way a chiral drug molecule fits into the binding pocket of a receptor can influence the conformational changes in the receptor that are necessary to initiate or block a signaling cascade. Therefore, the incorporation of a specific stereocenter, derived from a chiral building block like **(R)-(-)-2-Hexanol**, can be a determining factor in the pharmacological profile of a drug, dictating its agonist or antagonist activity and ultimately its therapeutic outcome.

Logical Relationship of Chirality and Signaling



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Caption: Role of chiral building blocks in drug-target interaction.

Conclusion

(R)-(-)-2-Hexanol is a key chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined stereochemistry allows for the precise construction of complex chiral molecules, which is essential for the development of safe and effective drugs. The methods for its synthesis, particularly asymmetric reduction and enzymatic kinetic resolution, provide efficient routes to this valuable compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like **(R)-(-)-2-Hexanol** in drug discovery and development will undoubtedly increase.

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